2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that exhibits significant potential in various scientific fields. It features a unique pyrrolo[3,4-d][1,2,3]triazole core known for its biological activity. This compound is primarily classified as a pharmaceutical candidate due to its structural characteristics that suggest possible therapeutic applications.
The synthesis of 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide involves several key steps:
The molecular formula of this compound is , with a molecular weight of approximately 441.87 g/mol. The structure includes:
Cc(cc1)cc(CNC(CN(C1C(N2c(cc3)cc(Cl)c3OC)=O)N=NC1C2=O)=O)cc1
The compound can undergo various chemical reactions typical for amides and triazoles. Potential reactions include:
These reactions can provide insights into the reactivity and stability of the compound in different environments.
The mechanism of action for 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide likely involves its interaction with specific biological targets. These may include:
The precise targets and pathways are determined by ongoing research into its structure-activity relationship.
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Weight | 441.87 g/mol |
Hydrogen Bond Acceptors | 9 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 7 |
LogP (Partition Coefficient) | 1.622 |
Water Solubility (LogSw) | -2.74 |
Polar Surface Area | 89.474 Ų |
Acid Dissociation Constant (pKa) | 10.75 |
Number of Chiral Centers | 2 |
These properties highlight its potential solubility and interaction capabilities within biological systems .
The compound has several promising applications across different scientific fields:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4